

"structural and reactivity comparison of bis(bromomethyl)-triethylbenzene and tris(bromomethyl)benzene"

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A Comparative Analysis of Multifunctional Benzylic Bromide Precursors

For researchers and professionals in materials science and drug development, the selection of appropriate molecular building blocks is paramount. This guide provides an objective comparison of two key aromatic initiators: **1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene** and **1,3,5-Tris(bromomethyl)benzene**. The analysis focuses on their structural differences and resulting reactivity, supported by physicochemical data and a generalized experimental protocol for performance evaluation.

This guide will primarily compare the symmetrically substituted **1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene** with the simpler **1,3,5-Tris(bromomethyl)benzene**. It is important to note that **bis(bromomethyl)-triethylbenzene** isomers, such as **2,4-Bis(bromomethyl)-1,3,5-triethylbenzene**, act as difunctional precursors, which contrasts with the trifunctional nature of the compounds discussed herein.^[1] This difference in functionality is a critical design consideration, as it dictates the topology of the resulting molecular structures, leading to dipodal versus tripodal architectures.^[1]

Structural and Physicochemical Comparison

The core structural difference lies in the substitution pattern on the benzene ring. 1,3,5-Tris(bromomethyl)-2,4,6-**triethylbenzene** possesses three bulky ethyl groups interspersed between the three bromomethyl groups. In contrast, 1,3,5-Tris(bromomethyl)benzene has hydrogen atoms at these positions. This substitution pattern profoundly influences the molecule's steric environment and electronic properties.

The ethyl groups are electron-donating through an inductive effect, which can influence the reactivity of the adjacent benzylic positions.^{[2][3][4]} Furthermore, the significant steric bulk of the ethyl groups can create a more rigid and pre-organized conformation in molecules derived from this precursor.^[1]

Caption: Structural comparison highlighting the presence of ethyl groups in 1,3,5-Tris(bromomethyl)-2,4,6-**triethylbenzene** versus hydrogens in 1,3,5-Tris(bromomethyl)benzene.

Property	1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene	1,3,5-Tris(bromomethyl)benzene
CAS Number	181058-08-2 ^{[5][6]}	18226-42-1 ^{[7][8]}
Molecular Formula	C ₁₅ H ₂₁ Br ₃ ^{[5][9]}	C ₉ H ₉ Br ₃ ^{[8][10]}
Molecular Weight	441.04 g/mol ^{[5][9]}	356.88 g/mol ^{[10][11]}
Appearance	Crystals	White to off-white solid ^[7]
Melting Point	Not specified	97 °C ^[11]
Functionality	Trifunctional	Trifunctional ^[1]

Reactivity Profile: Steric vs. Electronic Effects

The primary reaction pathway for these compounds is nucleophilic substitution at the benzylic carbon. The benzylic bromide is an excellent leaving group, and the reaction can proceed via an S_n1 or S_n2 mechanism, largely dependent on the reaction conditions. The reactivity of these benzylic positions is significantly enhanced due to the resonance stabilization of the potential benzylic carbocation intermediate.^{[12][13][14][15]}

1,3,5-Tris(bromomethyl)benzene:

- **Steric Accessibility:** The benzylic carbons are relatively unhindered, allowing for easier access by nucleophiles. This would typically favor an $S_{n}2$ -type mechanism where the nucleophile attacks the carbon center directly.[16][17][18][19]
- **Electronic Effects:** The three bromomethyl groups have an electron-withdrawing inductive effect on the benzene ring.

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene:

- **Steric Hindrance:** The bulky ethyl groups adjacent to the bromomethyl groups create significant steric hindrance.[1][16] This crowding can impede the direct backside attack required for an $S_{n}2$ reaction, potentially slowing it down relative to the less substituted analogue.[18][19]
- **Electronic Effects:** The ethyl groups are weakly electron-donating.[2][20] This electron-donating nature can help stabilize the formation of a benzylic carbocation, potentially favoring an $S_{n}1$ -type pathway where the bromide ion dissociates first, followed by nucleophilic attack.[14]

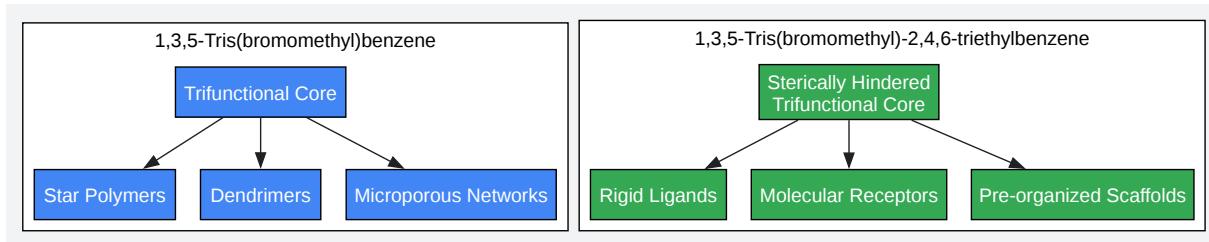
The interplay between these effects determines the overall reactivity. While the ethyl groups might electronically favor an $S_{n}1$ reaction, they sterically disfavor an $S_{n}2$ reaction. For 1,3,5-Tris(bromomethyl)benzene, the lower steric hindrance makes it a versatile precursor for forming a wide range of structures.[1] Its analogue with ethyl groups is often used when a more rigid, pre-organized final structure is desired.[1]

Applications in Materials and Drug Development

Both molecules serve as crucial cross-linkers and core structures in supramolecular chemistry and polymer science.

- 1,3,5-Tris(bromomethyl)benzene is widely used to synthesize star polymers, dendrimers, and microporous organic polymers for applications like gas adsorption and proton exchange membranes.[21][22] Its symmetrical and reactive nature makes it an ideal scaffold for building complex three-dimensional networks.[7][23][24]

- 1,3,5-Tris(bromomethyl)-2,4,6-**triethylbenzene** and related compounds are employed in creating molecular receptors and complex ligands where conformational rigidity is essential for selective binding.[25]



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Caption: Logical relationship between molecular structure and typical applications.

Experimental Protocol: Comparative Reactivity Analysis via Nucleophilic Substitution

This protocol outlines a general procedure to compare the reaction kinetics of the two compounds with a model nucleophile.

Objective: To determine the relative reaction rates of 1,3,5-Tris(bromomethyl)-2,4,6-**triethylbenzene** and 1,3,5-Tris(bromomethyl)benzene with a common nucleophile, such as sodium azide or potassium phthalimide.

Materials:

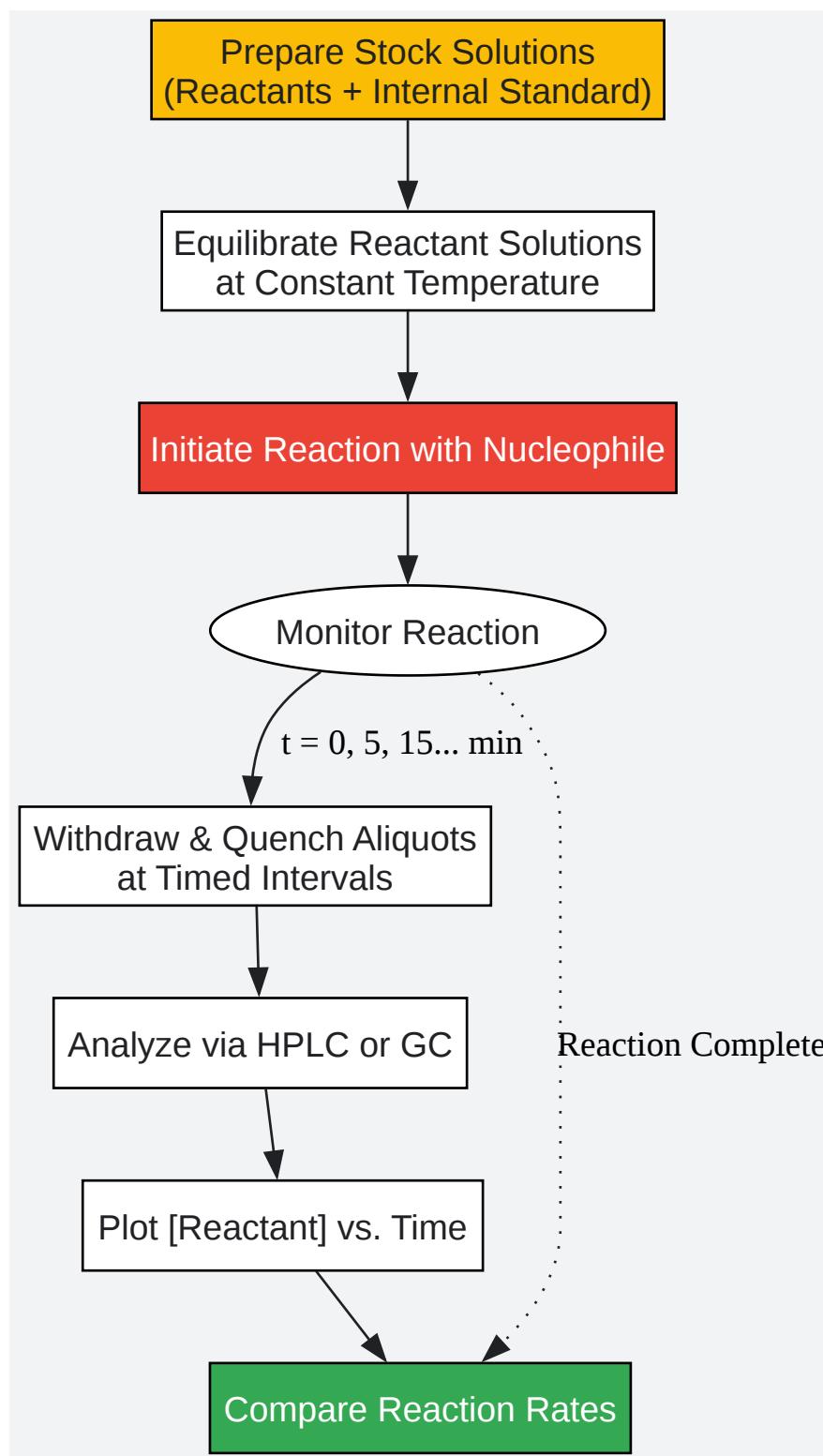
- 1,3,5-Tris(bromomethyl)-2,4,6-**triethylbenzene**
- 1,3,5-Tris(bromomethyl)benzene
- Sodium Azide (NaN_3) or Potassium Phthalimide
- Anhydrous N,N-Dimethylformamide (DMF)

- Internal standard (e.g., 1,3,5-trichlorobenzene)
- Reaction vials, magnetic stirrer, thermostat-controlled heating block
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

- Solution Preparation:
 - Prepare stock solutions of each benzylic bromide (e.g., 0.1 M in anhydrous DMF) containing a known concentration of the internal standard.
 - Prepare a stock solution of the nucleophile (e.g., 0.3 M NaN_3 in anhydrous DMF).
- Reaction Setup:
 - In separate reaction vials, place equal volumes of the stock solutions of each benzylic bromide.
 - Place the vials in a heating block set to a constant temperature (e.g., 50 °C).
 - Allow the solutions to thermally equilibrate for 10 minutes.
- Reaction Initiation and Monitoring:
 - Initiate the reactions by adding an equal volume of the pre-heated nucleophile stock solution to each vial simultaneously.
 - At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 μL) from each reaction mixture.
 - Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water).
- Analysis:
 - Analyze the quenched aliquots using HPLC or GC.

- The concentration of the starting material is determined by comparing its peak area to that of the internal standard.
- Plot the concentration of the benzylic bromide versus time for each compound.
- Data Interpretation:
 - The rate of reaction can be inferred from the slope of the concentration-time plot. A steeper slope indicates a faster reaction.
 - For a pseudo-first-order reaction (with a large excess of nucleophile), a plot of $\ln[\text{reactant}]$ vs. time will yield a straight line with a slope equal to $-k$ (the rate constant). Comparing the rate constants will provide a quantitative measure of relative reactivity.

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Caption: Experimental workflow for comparative kinetic analysis.

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